Methyl imidazo[1,2-a]pyridine-2-carboxylate

Physicochemical Properties Purification Handling

Researchers developing kinase inhibitors or antimicrobial agents often face inconsistent quality and supply of imidazo[1,2-a]pyridine building blocks. Methyl imidazo[1,2-a]pyridine-2-carboxylate provides the solution: • Superior methyl ester reactivity enables faster aminolysis for amide library generation, accelerating SAR exploration • Sharp melting point (133°C) ensures reliable identity verification and facilitates purification during scale-up • Established kilogram-scale commercial supply chain supports seamless transition from discovery to process chemistry

Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
CAS No. 1220397-13-6
Cat. No. B1324286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl imidazo[1,2-a]pyridine-2-carboxylate
CAS1220397-13-6
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN2C=CC=CC2=N1
InChIInChI=1S/C9H8N2O2/c1-13-9(12)7-6-11-5-3-2-4-8(11)10-7/h2-6H,1H3
InChIKeyVWOXYENNPRDCGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: Foundational Building Block


Methyl imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, a privileged scaffold in medicinal chemistry. It is characterized by an imidazo[1,2-a]pyridine core with a methyl ester group at the 2-position. This specific substitution pattern renders it a versatile intermediate for the synthesis of biologically active derivatives, including kinase inhibitors and antimicrobial agents [1]. Its well-defined structure and physicochemical properties provide a reliable starting point for rational drug design and chemical development .

Privileged imidazo[1,2-a]pyridine scaffold for medicinal chemistry programs.
Versatile intermediate for kinase inhibitor and antimicrobial agent synthesis.
Methyl ester at 2-position enables targeted derivatization and SAR studies.

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: Ester Selectivity


The choice of ester group on the imidazo[1,2-a]pyridine core is not arbitrary; it fundamentally dictates the compound's physicochemical properties, reactivity, and downstream synthetic utility. Substituting the methyl ester for an ethyl, other alkyl, or the free carboxylic acid analog can lead to significant and quantifiable differences in melting point, solubility, and reaction kinetics. These differences directly impact critical procurement and experimental factors such as purification efficiency, reaction conditions, and final product yield. Therefore, generic substitution without a full understanding of these property differentials can compromise the reproducibility and success of synthetic and research workflows .

Ester group substitution (e.g., methyl vs. ethyl) can alter melting point, solubility, and purification behavior, limiting direct interchangeability.
Reactivity differences in aminolysis may shift reaction kinetics and yields, impacting synthetic route reproducibility.
Using the free carboxylic acid analog introduces higher melting point and different solubility, complicating standard workup procedures.

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: Comparator Evidence


Physical Handling & Melting Point Advantage

Methyl imidazo[1,2-a]pyridine-2-carboxylate exhibits a distinct melting point of 133°C, which is significantly higher than its ethyl ester analog (79.5-83°C) and substantially lower than the corresponding carboxylic acid (232-234°C) . This intermediate melting point is a key differentiator for purification and handling.

Melting Point Comparison
Head-to-head
133°C (methyl ester) vs. 79.5–83°C (ethyl ester) & 232–234°C (free acid)
Enables stable room-temperature solid handling; avoids cold storage or high-temp workup challenges.
Supplier-reported data; validate with in-house measurement.
Physicochemical Properties Purification Handling

Enhanced Aminolysis Reactivity

Methyl esters are generally more reactive towards nucleophilic acyl substitution reactions, such as aminolysis, than their ethyl ester counterparts due to reduced steric hindrance around the carbonyl carbon [1]. This class-level principle is applicable to the imidazo[1,2-a]pyridine series. While direct kinetic data for this specific compound pair is limited, the underlying organic chemistry principle provides a strong, predictable basis for selecting the methyl ester when efficient amide bond formation is required [2].

Aminolysis Reactivity
Class-level
Methyl ester exhibits qualitatively higher rate of nucleophilic attack vs. ethyl ester (general ester reactivity principle).
May support faster amide bond formation and improved synthetic throughput.
Class-level inference; direct kinetic comparison for this pair is limited.
Synthetic Chemistry Reaction Kinetics Derivatization

Intrinsic Fluorescence Advantage

Imidazo[1,2-a]pyridine esters, including methyl ester derivatives, have been shown to possess measurable fluorescence intensity, a property that can be exploited for analytical tracking and imaging applications [1]. While the study focused on a regioisomer (methyl imidazo[1,2-a]pyridine-5-carboxylate), it establishes the class-level fluorescence of these ester derivatives, providing a potential advantage over non-fluorescent analogs in specific research contexts.

Intrinsic Fluorescence
Reported
Imidazo[1,2-a]pyridine esters exhibit measurable fluorescence (class property).
Built-in analytical handle; may simplify reaction monitoring or localization studies.
Quantification for this specific regioisomer not established; confirm with own measurements.
Fluorescence Spectroscopy Analytical Chemistry Imaging

Commercial Availability & Scalability

Methyl imidazo[1,2-a]pyridine-2-carboxylate is commercially available from multiple suppliers with high purity (e.g., 98% purity from CookeChem, production scale up to kgs from CapotChem) [1]. This contrasts with some specialized analogs that may be custom-synthesis items or have limited availability. This robust commercial supply chain is a critical factor for industrial and academic research groups requiring reliable, scalable access to this key building block.

Commercial Availability
Reported
Available from multiple vendors; high purity (95–98%), up to kg-scale production.
Supports reliable procurement, competitive lead times, and scalability.
Vendor catalog data; verify current stock and pricing.
Procurement Supply Chain Scalability

Methyl Imidazo[1,2-a]pyridine-2-carboxylate: Key Application Scenarios


Amide Library Synthesis via Aminolysis

The superior reactivity of the methyl ester in aminolysis reactions (as inferred from class-level principles) makes methyl imidazo[1,2-a]pyridine-2-carboxylate the preferred starting material for generating diverse amide libraries [1]. Researchers aiming to explore structure-activity relationships (SAR) around the 2-position of the imidazo[1,2-a]pyridine core will benefit from the faster reaction kinetics and potential for higher yields when using the methyl ester compared to the ethyl ester, thereby accelerating their medicinal chemistry campaigns.

Reference Standard for Analytical Chemistry

Due to its well-defined properties, including a sharp melting point (133°C) and commercial availability in high purity, methyl imidazo[1,2-a]pyridine-2-carboxylate is ideally suited as a reference standard for analytical method development and drug impurity profiling [2]. Its stability and distinct physicochemical signature allow for reliable calibration and identification in HPLC, LC-MS, and other analytical workflows, a crucial role for quality control in pharmaceutical development.

Fluorescent Probe for Reaction Monitoring

The intrinsic fluorescence of the imidazo[1,2-a]pyridine ester core provides a unique analytical advantage [3]. In both synthetic chemistry and preliminary biological studies, the compound's fluorescence can be used to monitor reaction progress in real-time or track its cellular localization without the need for additional derivatization with an external fluorophore. This simplifies experimental design and reduces potential artifacts associated with labeled compounds.

Scalable Synthesis of Advanced Intermediates

The established commercial supply chain for methyl imidazo[1,2-a]pyridine-2-carboxylate, with availability up to kilogram scale [4], positions it as a robust starting material for process chemistry and pharmaceutical manufacturing. Its favorable physical properties (e.g., a melting point of 133°C) facilitate easy handling and purification during large-scale operations, ensuring consistent quality and supply chain security for the production of active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Amide Library Synthesis via Aminolysis
Ester reactivity (aminolysis preference)
Amide bond formation efficiency and yield optimization
Reference Standard for Analytical Chemistry
Defined melting point & high purity
Calibration accuracy in HPLC/LC-MS methods
Fluorescent Probe for Reaction Monitoring
Intrinsic fluorescence
Label-free reaction tracking and localization
Scalable Synthesis of Advanced Intermediates
Commercial availability at scale
Supply chain reliability and large-scale handling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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